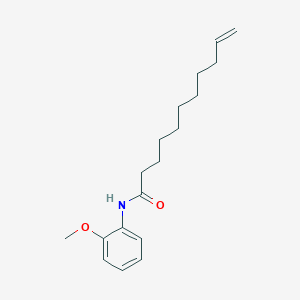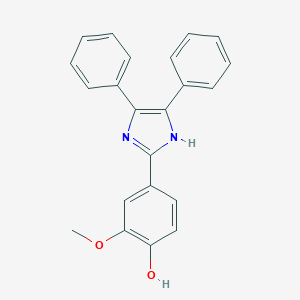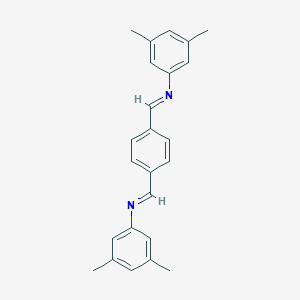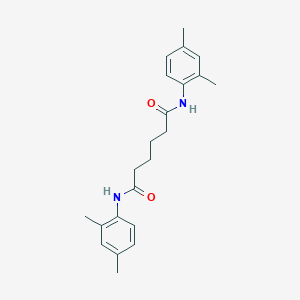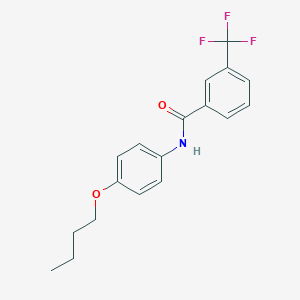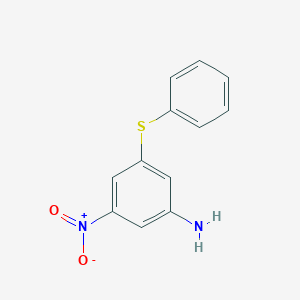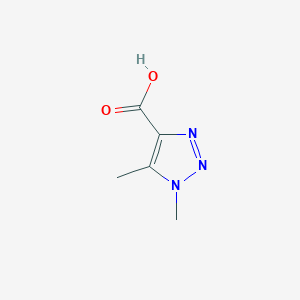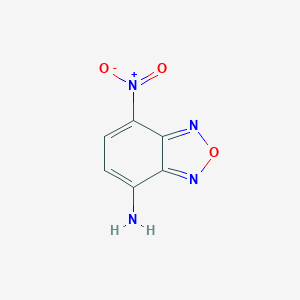![molecular formula C18H15N3O3 B188036 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine CAS No. 93870-02-1](/img/structure/B188036.png)
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine, also known as MNPNH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been extensively investigated. In
作用机制
The mechanism of action of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine is not fully understood, but it is believed to involve the inhibition of cellular respiration and the induction of apoptosis in cancer cells. 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to disrupt the mitochondrial membrane potential and to activate caspase-3, which leads to the activation of the apoptotic pathway.
生化和生理效应
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to have cytotoxic effects on cancer cells, and it has been investigated as a potential anticancer agent. This compound has also been shown to have the ability to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to disrupt the mitochondrial membrane potential and to activate caspase-3, which leads to the activation of the apoptotic pathway. Additionally, 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
实验室实验的优点和局限性
One of the advantages of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine is its potential as a cytotoxic agent for cancer cells. This compound has been shown to have selective cytotoxicity towards cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to have the ability to induce apoptosis in cancer cells, which is a desirable effect for cancer therapy. However, one of the limitations of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine is its potential toxicity towards normal cells, which needs to be further investigated.
未来方向
There are several future directions for research on 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine. One area of research is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Another area of research is the investigation of its potential as a cytotoxic agent for cancer cells, and the development of more selective and less toxic analogs. Additionally, further studies are needed to investigate the mechanism of action of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine and its potential side effects on normal cells.
合成方法
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 2-methoxy-1-naphthaldehyde with 4-nitrophenylhydrazine in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting mixture is then heated under reflux for several hours, and the product is isolated through recrystallization. Other methods involve the use of different aldehydes and hydrazines, as well as different reaction conditions.
科学研究应用
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have cytotoxic effects on cancer cells, and it has been investigated as a potential anticancer agent. 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
CAS 编号 |
93870-02-1 |
|---|---|
产品名称 |
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine |
分子式 |
C18H15N3O3 |
分子量 |
321.3 g/mol |
IUPAC 名称 |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C18H15N3O3/c1-24-18-11-6-13-4-2-3-5-16(13)17(18)12-19-20-14-7-9-15(10-8-14)21(22)23/h2-12,20H,1H3/b19-12+ |
InChI 键 |
YPVAHSSAKKJCFI-XDHOZWIPSA-N |
手性 SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
其他 CAS 编号 |
93870-02-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



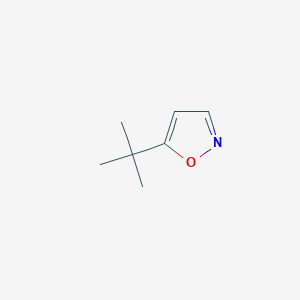
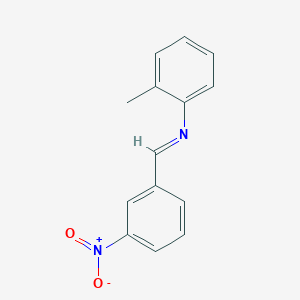
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)
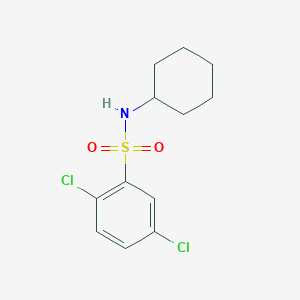
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
